![molecular formula C16H19N3O3S3 B2523612 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 2097931-72-9](/img/structure/B2523612.png)

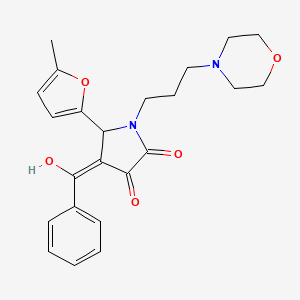

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of 2,2’-bithiophene, which is an organic compound . It’s a colorless solid, although commercial samples are often greenish . The compound is typically prepared by cross-coupling starting from 2-halo thiophenes .

Synthesis Analysis

While specific synthesis methods for this compound were not found, related research indicates that n-type conjugated polymers comprising a bithiophene imide (BTI) unit can be synthesized via direct arylation polycondensation .Scientific Research Applications

Perovskite Solar Cells (PSCs)

Perovskite solar cells (PSCs) have emerged as promising alternatives to traditional silicon-based solar cells. In recent years, research has focused on enhancing the efficiency of PSCs, and hole-transport materials (HTMs) play a crucial role in achieving this goal . Here’s how our compound fits into this context:

Background: PSCs consist of three main layers: the perovskite material layer (which absorbs light), a p-type semiconductor as the hole transport layer (HTL), and an n-type semiconductor as the electron transport layer (ETL). Organic small molecule HTMs (SM-HTMs) are preferred due to their potential for highly efficient PSCs with good reproducibility and long-term stability .

Compound Properties: The compound’s core is based on 2,2’-bithiophene. It has been modified by substituting the end groups on the diphenylamine moieties with a two-acceptor bridge connected by thiophene. This modification impacts the electronic, photophysical, and photovoltaic properties of the newly created molecules .

Results: Seven novel HTMs derived from the 2,2’-bithiophene core (DFBT1 to DFBT7) were theoretically examined. These molecules exhibited a lower band gap (1.49 eV to 2.69 eV) compared to the model molecule (3.63 eV). Additionally, they displayed a greater λ max (ranging from 393.07 nm to 541.02 nm) in dimethylformamide solvent. The power conversion efficiencies (PCEs) of these newly designed molecules were higher (22.42% to 29.21%) than the reference molecule (19.62%) .

Mechanism of Action

properties

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S3/c1-10-16(11(2)19(3)18-10)25(21,22)17-9-12(20)13-6-7-15(24-13)14-5-4-8-23-14/h4-8,12,17,20H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQNCPTUABEARP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]but-2-yn-1-ol](/img/structure/B2523530.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2523533.png)

![2-(benzylsulfanyl)-N-cyclohexyl[1]benzothieno[3,2-d]pyrimidin-4-amine](/img/structure/B2523534.png)

![6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2523535.png)

![N-[3-(4-acetylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2523545.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2523546.png)

![benzyl rel-(4aS,8aR)-4,4-dioxo-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]thiazine-6-carboxylate;hydrochloride](/img/structure/B2523550.png)